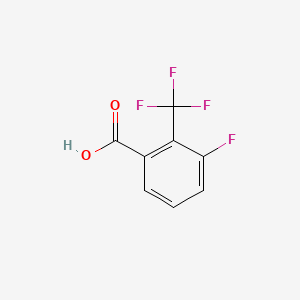

3-Fluoro-2-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGGKKODENBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379215 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-80-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-2-(trifluoromethyl)benzoic acid CAS number

A Senior Application Scientist's Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, identified by CAS Number 261951-80-8 , is a highly functionalized aromatic carboxylic acid of significant interest in modern medicinal chemistry and materials science.[1] Its strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties that are instrumental in the design of advanced molecular entities. This guide provides an in-depth analysis of its properties, a robust and detailed synthetic protocol, a discussion of its critical role in drug discovery rooted in the mechanistic contributions of its fluorinated substituents, and comprehensive safety and handling procedures.

Introduction: A Strategically Designed Building Block

In the landscape of pharmaceutical development, the precise introduction of fluorine-containing moieties is a cornerstone of modern drug design.[2][3] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[4] this compound serves as a premier building block for introducing this valuable functionality into a wide array of molecular architectures. Its structure is not a random assortment of functional groups but a deliberate design; the ortho-trifluoromethyl group and meta-fluoro atom work in concert to modulate the electronic and steric environment of the benzoic acid, making it a versatile intermediate for creating sophisticated therapeutic agents, from enzyme inhibitors to receptor antagonists.[2][5]

Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is a white to off-white solid at ambient temperature, a characteristic that facilitates its handling and storage in a laboratory setting.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 261951-80-8 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Melting Point | 118-121 °C | |

| Boiling Point | ~252 °C (Predicted) | |

| pKa | ~2.89 (Predicted) |

| Appearance | Solid |[1] |

While detailed public spectra are not extensively available, standard characterization techniques would confirm its structure. ¹H NMR spectroscopy would show characteristic aromatic proton signals, while ¹⁹F NMR would display two distinct resonances corresponding to the -CF₃ group and the aromatic fluorine. Infrared (IR) spectroscopy would reveal a strong carbonyl (C=O) stretch for the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch.

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds like this compound requires a regioselective approach. A highly effective and common strategy is Directed ortho-Metalation (DoM) , which leverages the directing ability of one functional group to deprotonate a specific adjacent position.[6]

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-COOH bond. This retrosynthetic step points to an aryl-lithium or Grignard intermediate, which can be trapped with carbon dioxide (CO₂). The precursor for this organometallic species would be 2-fluorobenzotrifluoride. The fluorine atom at the 2-position is a powerful ortho-directing group, capable of coordinating with a strong lithium base to facilitate deprotonation at the 3-position.[6][7] This provides a direct and highly regioselective pathway to the desired product.

Detailed Synthetic Protocol: Directed ortho-Metalation and Carboxylation

This protocol describes a self-validating workflow. Each step includes checkpoints and expected observations, ensuring the researcher can trust the process from initiation to completion.

Objective: To synthesize this compound from 2-fluorobenzotrifluoride.

Materials:

-

2-Fluorobenzotrifluoride (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.1 equivalents)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), 3 M aqueous solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reactor Preparation: A three-necked round-bottom flask is oven-dried and assembled hot under a nitrogen or argon atmosphere. Fit it with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.

-

Initial Setup: Charge the flask with 2-fluorobenzotrifluoride (1 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature is critical to prevent side reactions and control the exothermic nature of the lithiation. THF is the solvent of choice as it effectively solvates the organolithium species.[8]

-

-

Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 1-2 hours.

-

Self-Validation: A color change to deep red or yellow is often indicative of aryllithium formation. The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 3-position.

-

-

Carboxylation: Crush a generous amount of dry ice in a separate, dry beaker and quickly add it to the reaction mixture in several portions. The flask will warm as the CO₂ sublimes.

-

Quench and Workup: Once the mixture reaches room temperature, quench the reaction by slowly adding 3 M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.

Caption: High-level workflow for the synthesis via Directed ortho-Metalation.

Strategic Applications in Drug Discovery

The utility of this compound in drug design is a direct consequence of the properties conferred by its fluorinated substituents.

The Mechanistic Impact of Fluorine and -CF₃ Groups

The introduction of fluorine and trifluoromethyl groups into a drug candidate is a well-established strategy to optimize its pharmacokinetic and pharmacodynamic profile.[3]

-

Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can significantly improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[4] This is crucial for reaching intracellular targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.[2]

-

Modulation of Acidity: The strong electron-withdrawing nature of both the fluorine atom and the -CF₃ group increases the acidity (lowers the pKa) of the carboxylic acid moiety. This influences the molecule's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

-

Conformational Control and Binding Affinity: The steric bulk of the ortho-CF₃ group can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. Furthermore, the fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, enhancing potency.[2][4]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. people.uniurb.it [people.uniurb.it]

- 9. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)benzoic acid, with the CAS Number 261951-80-8, is a halogenated aromatic carboxylic acid.[1][2] As a substituted benzoic acid derivative, it serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modify the biological activity, metabolic stability, and physicochemical properties of a target compound. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights grounded in its molecular structure to aid researchers in its application.

The Interplay of Structure and Physicochemical Characteristics

The physical properties of this compound are a direct consequence of the interplay between its three key functional groups: the carboxylic acid moiety, the fluorine atom at the 3-position, and the trifluoromethyl (CF₃) group at the 2-position. Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the molecule's acidity, polarity, and intermolecular interactions.

Caption: Molecular structure of this compound.

Core Physical Properties

A summary of the key physical properties is presented below for quick reference. These values are compiled from various chemical suppliers and databases and may show slight variations.

| Property | Value | Source(s) |

| CAS Number | 261951-80-8 | [1][2] |

| Molecular Formula | C₈H₄F₄O₂ | [1][2] |

| Molecular Weight | 208.11 g/mol | [1] |

| Appearance | White to off-white solid, powder, or crystals | [3] |

| Melting Point | 118-121 °C | [1] |

| Boiling Point | 252.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [1] |

In-Depth Analysis of Physicochemical Properties

Melting Point and Crystalline Form

The compound is a solid at room temperature, with a reported melting point in the range of 118-121°C.[1] This relatively high melting point for a small organic molecule suggests a well-ordered and stable crystal lattice. The stability of this lattice is primarily due to strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.

Solubility Profile

Due to the presence of the polar carboxylic acid group, this compound exhibits solubility in polar organic solvents such as methanol and DMSO. However, the large, hydrophobic fluorinated aromatic ring structure leads to poor solubility in water.

Acidity (pKa)

Experimental Protocols for Property Verification

The following section details standardized, self-validating protocols for determining key physical properties.

Protocol 1: Melting Point Determination

This protocol outlines the use of a digital melting point apparatus for accurate determination.

Caption: Workflow for determining melting point.

Causality and Trustworthiness: A slow heating ramp is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate reading. Using a finely packed, dry sample prevents inconsistencies from solvent effects or poor heat transfer. Calibration of the apparatus against known standards is a prerequisite for trustworthy data.

Protocol 2: Semi-Quantitative Solubility Assessment

This workflow provides a systematic approach to evaluating solubility in various solvents.

-

Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).

-

Preparation : Add 1 mL of a chosen solvent to a clean, labeled test tube.

-

Solute Addition : Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the test tube.

-

Mixing : Vigorously mix the sample using a vortex mixer for 30 seconds.

-

Observation : Visually inspect the solution for any undissolved solid against a dark background.

-

Classification :

-

Soluble : If all solid dissolves.

-

Slightly Soluble : If a significant portion, but not all, of the solid dissolves.

-

Insoluble : If no significant amount of solid dissolves.

-

-

Repeat : Repeat the process for each selected solvent.

Expert Rationale : This method provides a practical, comparative understanding of the compound's solubility profile. Starting with a fixed solvent volume and a known mass of solute allows for a rough estimation of solubility (e.g., >10 mg/mL if fully dissolved). This information is invaluable for selecting appropriate solvents for chemical reactions, purifications, and formulation development.

Spectroscopic Profile

A brief overview of the expected spectroscopic features for structural confirmation:

-

¹H NMR : The spectrum would display signals in the aromatic region, with coupling patterns influenced by the fluorine substituents. A broad singlet corresponding to the acidic carboxylic proton would also be present.

-

¹⁹F NMR : Two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

¹³C NMR : The spectrum will show eight distinct carbon signals, with their chemical shifts heavily influenced by the attached electronegative fluorine atoms.

-

Infrared (IR) Spectroscopy : Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (around 1700 cm⁻¹), and strong C-F stretching bands.

Conclusion

This compound is a specialty chemical whose physical properties are dominated by the strong electron-withdrawing nature of its fluoro-substituents and the hydrogen-bonding capability of its carboxylic acid group. Its solid state, defined melting point, and characteristic solubility profile are critical parameters for its effective use in synthetic chemistry. A thorough understanding of these properties, grounded in its molecular structure, is essential for researchers aiming to leverage this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Kappe, C. O., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzoic Acid for Advanced Research and Development

This guide provides a comprehensive technical overview of 3-Fluoro-2-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical identity, synthesis, key applications, and safety protocols, offering insights grounded in established scientific principles and practices.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

IUPAC Name: this compound[1]

CAS Number: 261951-80-8[1]

Synonyms: While direct synonyms are not widely listed, it is crucial to distinguish this compound from its isomers, which are often cited in chemical literature. Common isomers include:

-

2-Fluoro-3-(trifluoromethyl)benzoic acid

-

3-Fluoro-4-(trifluoromethyl)benzoic acid

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

5-Fluoro-2-(trifluoromethyl)benzoic acid

The unique substitution pattern of this compound, with the fluorine and trifluoromethyl groups in adjacent positions with a specific arrangement relative to the carboxylic acid, imparts distinct chemical and physical properties that differentiate it from its isomers.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The presence of both a fluorine atom and a trifluoromethyl group significantly influences the acidity, lipophilicity, and metabolic stability of the molecule.

| Property | Value | Source |

| Molecular Formula | C8H4F4O2 | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 118-121 °C | |

| Boiling Point | 252.0 ± 40.0 °C (Predicted) | |

| pKa | Data for the specific isomer is not readily available. For the related 3-Fluorobenzoic acid, the pKa is 3.86. The electron-withdrawing trifluoromethyl group is expected to further increase the acidity (lower the pKa) of the title compound. | [2][3] |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like DMSO and methanol. | [4] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons, with C-F couplings providing structural information.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine-containing groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically around 1700 cm⁻¹, and C-F stretching vibrations.

Synthesis and Reactivity

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic route, adapted from a known procedure for a related compound, 3,5-bis(trifluoromethyl)benzoic acid, which demonstrates the key chemical transformations.[5][6]

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 6. jelsciences.com [jelsciences.com]

solubility of 3-Fluoro-2-(trifluoromethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-2-(trifluoromethyl)benzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs), intermediates, and building blocks is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 261951-80-8), a key intermediate in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide establishes a predictive solubility profile based on first principles, analysis of analogous structures, and its fundamental physicochemical properties. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine thermodynamic solubility, ensuring the generation of reliable and reproducible data in the laboratory.

Physicochemical Profile and Molecular Structure Analysis

Understanding the solubility of a compound begins with a thorough characterization of its intrinsic properties. This compound is a multifaceted molecule whose solubility is dictated by the interplay of its three key functional groups: a carboxylic acid, an aromatic ring, a fluoro group, and a trifluoromethyl (TFM) group.

The carboxylic acid moiety (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. The fluoro (-F) and TFM (-CF₃) groups are strongly electron-withdrawing, which significantly lowers the pKa of the carboxylic acid, making it a stronger acid than benzoic acid itself.[1] The TFM group, in particular, is highly lipophilic and increases the molecule's overall hydrophobicity, a property known to decrease aqueous solubility but often improve solubility in organic media.[2]

| Property | Value | Source |

| CAS Number | 261951-80-8 | [3] |

| Molecular Formula | C₈H₄F₄O₂ | [3] |

| Molar Mass | 208.11 g/mol | [1] |

| Melting Point | 118-121 °C | [1] |

| pKa (Predicted) | 2.89 ± 0.36 | [1] |

| Appearance | White to off-white solid | [2][4] |

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary guide for predicting solubility.[5] This principle states that solutes dissolve best in solvents that have similar intermolecular forces.

-

Polar Solvents: These solvents (e.g., alcohols, DMSO, DMF) can engage in dipole-dipole interactions and, if protic (like methanol), hydrogen bonding. The carboxylic acid group of the target molecule will drive its solubility in these solvents.

-

Nonpolar Solvents: Solvents like hexane and toluene primarily interact through weaker van der Waals forces. The bulky, nonpolar phenyl and TFM groups will favor solubility in these media.

The presence of both highly polar (-COOH) and lipophilic (-CF₃) groups suggests that this compound will exhibit nuanced solubility, likely favoring polar aprotic and polar protic organic solvents over water or nonpolar aliphatic hydrocarbons. An analogous compound, 2-(trifluoromethyl)benzoic acid, is known to be poorly soluble in water but more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate.[2] Another similar structure, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is described as being slightly soluble in DMSO and methanol.[4]

Based on these principles and analogue data, the following qualitative solubility profile is predicted. It must be emphasized that this is a predictive guide and should be confirmed by experimental measurement.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid can hydrogen bond with the solvent's hydroxyl group. The alkyl portion of the alcohol can solvate the aromatic ring. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High | Strong dipole-dipole interactions can solvate the polar carboxylic acid group effectively without the steric hindrance of hydrogen bonding networks. The TFM group is also well-solvated. |

| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors for the carboxylic acid proton, promoting dissolution. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can effectively solvate the aromatic and TFM portions of the molecule, with some interaction with the carboxylic acid group. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can engage in π-stacking with the molecule's phenyl ring. However, the polar carboxylic acid group is poorly solvated. |

| Nonpolar Aliphatic | Hexane, Heptane | Low / Insoluble | The large mismatch in polarity between the highly polar carboxylic acid group and the nonpolar solvent leads to poor solvation and low solubility. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality data, an experimental approach is required. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[6][7] It is designed to ensure the solution is truly saturated and has reached a state of minimum free energy, providing the most accurate and reproducible measure of a compound's solubility in a given solvent at a specific temperature.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal shake-flask experimental workflow.

Detailed Step-by-Step Protocol

-

Material Preparation: Accurately weigh an amount of this compound that is substantially more than the estimated amount needed for saturation and add it to a glass vial (e.g., 4 mL).

-

Causality: Adding a clear excess of solid is the cornerstone of this method. It ensures that at the end of the experiment, undissolved solid remains in equilibrium with the saturated solution, which is the definition of thermodynamic solubility.

-

-

Solvent Addition: Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Sealing and Incubation: Securely cap the vial to prevent solvent evaporation. Place the vial in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., at 25 °C).

-

Equilibration: Agitate the slurry for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[6]

-

Causality: Short incubation times can lead to an underestimation of solubility (insufficient dissolution) or an overestimation (creation of a temporary, unstable supersaturated state). A 24-48 hour period allows the dissolution and precipitation processes to reach a steady state.

-

-

Phase Separation (Sedimentation): Remove the vial from the shaker and let it stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, it is imperative to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

-

Causality: Any transfer of solid particulates will lead to a gross overestimation of solubility during the final analysis. Filtration is a critical, self-validating step.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires the development of a calibration curve with standards of known concentration.

-

UV-Vis Spectroscopy: A faster method, suitable if the compound has a unique chromophore and a reliable calibration curve can be generated.

-

Gravimetric Analysis: Involves evaporating a known volume of the filtrate to dryness and weighing the residual solid. This method is simple but can be less precise.

-

-

Calculation: Convert the measured concentration into the desired units (e.g., mg/mL, g/L, or mol/L) to express the final solubility value.

Practical Considerations for Researchers

-

Solvent Selection for Analysis: For techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are required. Based on the predicted profile, deuterated acetone (Acetone-d₆), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆) would be excellent choices for achieving high-resolution spectra.

-

Reaction Chemistry: When using this compound as a reactant, solvents predicted to have high solubility, such as THF, DMF, or Dichloromethane, are ideal choices to ensure a homogeneous reaction mixture.

-

Purification: For recrystallization, an ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A co-solvent system (e.g., Ethanol/Water or Toluene/Hexane) may be required to achieve the optimal solubility gradient.

-

Safety: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a robust predictive framework can be established from its physicochemical properties and comparison with structural analogues. The molecule is predicted to have the highest solubility in polar aprotic solvents like DMSO and acetone, moderate to high solubility in polar protic solvents like methanol, and low solubility in nonpolar aliphatic solvents like hexane. For researchers requiring precise data for process development or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and authoritative method for its experimental determination.

References

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Ottokemi. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Retrieved from [Link]

-

ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 5. [PDF] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Semantic Scholar [semanticscholar.org]

- 6. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. bangchemicals.com [bangchemicals.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-2-(trifluoromethyl)benzoic Acid

Abstract: This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Fluoro-2-(trifluoromethyl)benzoic acid. Designed for researchers, medicinal chemists, and analytical scientists, this document elucidates the complex spectral features arising from the unique substitution pattern of the benzene ring. We delve into the causal electronic effects of the fluorine, trifluoromethyl, and carboxylic acid moieties, predict the chemical shifts and spin-spin coupling patterns, and outline robust experimental protocols for spectral acquisition. The principles discussed herein serve as a foundational framework for the structural elucidation of similarly complex fluorinated aromatic compounds.

Introduction

This compound is a polysubstituted aromatic compound whose structural complexity presents a valuable case study for modern NMR spectroscopy. The presence of multiple NMR-active fluorine atoms (¹⁹F), coupled with a dense arrangement of substituents on the aromatic ring, gives rise to highly informative yet challenging spectra. Accurate structural confirmation is paramount in drug discovery and materials science, where precise atomic arrangement dictates molecular function. NMR spectroscopy is the definitive tool for this purpose, providing unparalleled insight into the chemical environment of each hydrogen and carbon atom.

This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra of this molecule. By examining the interplay of inductive and resonance effects and the principles of spin-spin coupling, we will build a predictive model for spectral assignment. This approach not only facilitates the analysis of the title compound but also equips the scientist with the predictive tools necessary for interpreting the spectra of other novel fluorinated molecules.

Molecular Structure and Predicted Spectral Features

The structure of this compound lacks any element of symmetry. Consequently, all aromatic protons and all carbon atoms are chemically and magnetically non-equivalent. This leads to the expectation of:

-

Three distinct signals for the aromatic protons in the ¹H NMR spectrum.

-

Eight distinct signals in the proton-decoupled ¹³C NMR spectrum (one for each of the 6 ring carbons, the carboxylic carbon, and the trifluoromethyl carbon).

The true analytical power of NMR for this molecule lies in dissecting the complex spin-spin coupling patterns, particularly the couplings between nuclei and the two different fluorine-containing groups (C-F and C-CF₃).

Caption: Structure of this compound with IUPAC numbering.

Part 1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides critical information on the number, environment, and connectivity of protons in the molecule.

Experimental Protocol: ¹H NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet at a high chemical shift.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the 0.00 ppm reference point.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters include:

-

Spectral Width: ~16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

-

Acquisition Time: ≥ 2 seconds for good resolution.

-

Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Interpretation of the ¹H NMR Spectrum

1. Chemical Shift (δ) Analysis:

The chemical shifts of the aromatic protons are influenced by the electronic properties of the three substituents.

-

-COOH (Carboxylic Acid): A meta-directing, deactivating group that withdraws electron density via induction.

-

-CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.[3]

-

-F (Fluoro): An ortho-, para-directing group that is deactivating inductively but activating through resonance (π-donation).

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm.[4] Its exact position and broadness can be concentration and solvent-dependent.

-

Aromatic Protons (H4, H5, H6): These protons will appear in the aromatic region (δ 7.0-8.5 ppm).[5]

-

H6: Positioned ortho to the deactivating -COOH group and para to the deactivating -CF₃ group. It is expected to be significantly deshielded.

-

H4: Positioned ortho to the -F group and meta to the -CF₃ group. It will experience complex electronic effects.

-

H5: Positioned meta to both the -COOH and -F groups.

-

2. Spin-Spin Coupling (J) Analysis:

The coupling patterns are the most revealing feature of the spectrum. Each aromatic proton will be split by its neighboring protons and by the fluorine atoms.

-

Proton-Proton (H-H) Coupling:

-

³JH6-H5 (ortho coupling): ~7-9 Hz.

-

⁴JH6-H4 (meta coupling): ~2-3 Hz.

-

³JH4-H5 (ortho coupling): ~7-9 Hz.

-

-

Proton-Fluorine (H-F) Coupling:

-

Coupling to Aromatic Fluorine (at C3):

-

³JH4-F (ortho coupling): ~8-10 Hz.

-

⁴JH5-F (meta coupling): ~5-7 Hz.

-

⁵JH6-F (para coupling): ~1-3 Hz.

-

-

Coupling to Trifluoromethyl Group (at C2): Long-range coupling is expected.

-

⁴JH6-CF3 (meta-like): ~1-3 Hz.

-

⁵JH4-CF3 (para-like): Often very small or non-observable.

-

-

Predicted Multiplicities:

-

H6: A doublet of doublets of quartets (ddq) or a more complex multiplet due to coupling with H5 (³J), H4 (⁴J), and the three equivalent fluorine atoms of the CF₃ group (⁴J).

-

H5: A doublet of doublets of doublets (ddd) due to coupling with H6 (³J), H4 (³J), and the C3-Fluorine (⁴J).

-

H4: A doublet of doublets of doublets (ddd) due to coupling with H5 (³J), H6 (⁴J), and the C3-Fluorine (³J).

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |

| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |

| H6 | 8.0 - 8.4 | ddm | ³JH6-H5 ≈ 8 Hz, ⁴JH6-CF3 ≈ 2 Hz |

| H5 | 7.6 - 7.9 | ddd | ³JH5-H6 ≈ 8 Hz, ³JH5-H4 ≈ 8 Hz, ⁴JH5-F ≈ 6 Hz |

| H4 | 7.4 - 7.7 | ddd | ³JH4-H5 ≈ 8 Hz, ³JH4-F ≈ 9 Hz, ⁴JH4-H6 ≈ 2 Hz |

Note: These are estimated values based on established principles. Actual experimental values may vary.

Part 2: ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The proton-decoupled spectrum is most common, where each unique carbon appears as a single line (or a multiplet if coupled to fluorine).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Spectrometer Setup and Data Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a standard pulse program with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~200 ppm to cover the full range of carbon chemical shifts.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Interpretation of the ¹³C NMR Spectrum

1. Chemical Shift (δ) Analysis:

-

Carboxylic Carbon (C7): Expected in the range of δ 165-170 ppm.[6]

-

Aromatic Carbons (C1-C6): Expected in the range of δ 110-140 ppm. The specific shifts are heavily influenced by the substituents.

-

C3 (bearing -F): Will be shifted significantly downfield due to the direct attachment of the electronegative fluorine atom.

-

C2 (bearing -CF₃): Will be downfield, influenced by the CF₃ group.

-

C1 (bearing -COOH): The ipso-carbon attached to the carboxyl group.

-

-

Trifluoromethyl Carbon (C8): Expected around δ 120-130 ppm.

2. Carbon-Fluorine (C-F) Coupling Analysis:

C-F coupling is a powerful tool for assignment, as the coupling constants are large and transmitted over multiple bonds.[7]

-

C3: Will appear as a large doublet due to one-bond coupling to the fluorine atom (¹JC-F ≈ 240-260 Hz).

-

C8 (-CF₃): Will appear as a sharp quartet due to one-bond coupling to the three equivalent fluorine atoms (¹JC-F ≈ 270-280 Hz).[3]

-

C2: Will appear as a doublet due to two-bond coupling to the C3-Fluorine (²JC-F ≈ 20-25 Hz) and as a quartet due to two-bond coupling to the CF₃ group (²JC-CF3 ≈ 30-35 Hz), resulting in a doublet of quartets (dq).

-

C4: Will appear as a doublet due to two-bond coupling to the C3-Fluorine (²JC-F ≈ 20-25 Hz).

-

C1: Will appear as a doublet due to three-bond coupling to the C3-Fluorine (³JC-F ≈ 5-8 Hz) and a quartet from the CF₃ group (³JC-CF3 ≈ 2-5 Hz).

-

C5: Will appear as a doublet due to three-bond coupling to the C3-Fluorine (³JC-F ≈ 5-8 Hz).

-

C6: Will show small four-bond couplings to both the C3-Fluorine and the CF₃ group, which may or may not be resolved.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

| C7 (-COOH) | 165 - 170 | t (small) | ⁴JC-CF3 ≈ 1-2 Hz |

| C3 | 160 - 165 | d | ¹JC-F ≈ 250 Hz |

| C1 | 132 - 136 | dq | ³JC-F ≈ 7 Hz, ³JC-CF3 ≈ 3 Hz |

| C5 | 130 - 134 | d | ³JC-F ≈ 6 Hz |

| C6 | 128 - 132 | m | Small couplings |

| C2 | 125 - 130 | dq | ²JC-F ≈ 22 Hz, ²JC-CF3 ≈ 33 Hz |

| C8 (-CF₃) | 122 - 126 | q | ¹JC-F ≈ 275 Hz |

| C4 | 118 - 122 | d | ²JC-F ≈ 22 Hz |

Note: These are estimated values. The relative order of C1, C5, and C6 can vary.

Part 3: Advanced NMR Techniques for Structural Confirmation

While 1D spectra provide a wealth of information, unambiguous assignment for a complex molecule like this often requires 2D NMR experiments.

Caption: A logical workflow for unambiguous NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Cross-peaks would confirm the H4-H5 and H5-H6 ortho couplings.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This would definitively link H4 to C4, H5 to C5, and H6 to C6.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is exceptionally powerful for assigning quaternary (non-protonated) carbons. For example, H6 would show correlations to C1, C2, and C5, while H4 would show correlations to C2, C3, and C5.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, stemming directly from its complex and asymmetric substitution pattern. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for a confident prediction of the spectral features. The key to a successful interpretation lies in the systematic analysis of proton-fluorine and carbon-fluorine coupling constants, which serve as definitive markers for assigning specific nuclei. While 1D NMR provides the core data, the application of 2D NMR techniques like COSY, HSQC, and HMBC provides an orthogonal, self-validating system to confirm assignments and achieve complete structural elucidation. This guide provides the strategic framework for scientists to approach this and other similarly complex fluorinated molecules with confidence.

References

-

Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formic Acid". Green Chemistry, 2018, 20, 3038.

-

Beilstein Journals. "Supporting Information for: Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF₃".

-

PubChem. "3-Fluoro-5-(trifluoromethyl)benzoic acid". National Center for Biotechnology Information.

-

ChemicalBook. "3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum".

-

Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]". 2019.

-

Kamer, P. C. J., et al. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity". Molecules, 2021, 26(7), 2045.

-

Jasperse, C. "Short Summary of 1H-NMR Interpretation". Minnesota State University Moorhead.

-

Gunawan, G., & Nandiyanto, A. B. D. "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums". Indonesian Journal of Science & Technology, 2021, 6(2), 267-298.

-

Ozerskaya, A. V., et al. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones". Arkivoc, 2022, vii, 8-20.

-

ChemicalBook. "2,6-Diaminopyridine(141-86-6) 1H NMR spectrum".

-

ChemicalBook. "3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum".

-

ChemicalBook. "TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 1H NMR spectrum".

-

The Royal Society of Chemistry. "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids".

-

Doc Brown's Chemistry. "1H proton nmr spectrum of benzoic acid".

Sources

- 1. bipm.org [bipm.org]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. rsc.org [rsc.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoro-2-(trifluoromethyl)benzoic Acid

Introduction: The Analytical Imperative for 3-Fluoro-2-(trifluoromethyl)benzoic Acid

This compound, a halogenated aromatic carboxylic acid, represents a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties, influencing factors such as metabolic stability, binding affinity to biological targets, and overall efficacy of parent drug molecules. Consequently, the robust and unambiguous characterization of such structures is a cornerstone of drug discovery and development.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental design, offering a predictive analysis of the compound's fragmentation behavior based on established principles of mass spectrometry and data from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to approach the mass spectrometric characterization of this and similar fluorinated compounds.

Recommended Experimental Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a polar, thermally labile molecule such as this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. This approach offers the requisite sensitivity, selectivity, and structural information needed for both qualitative and quantitative analyses.

Ionization Source Selection: The Rationale for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred ionization technique for this analyte. The acidic nature of the carboxylic acid group makes it readily amenable to deprotonation in the negative ion mode, forming a stable [M-H]⁻ ion. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis. While Atmospheric Pressure Chemical Ionization (APCI) can also be used for such compounds, ESI generally provides better sensitivity for polar molecules that are already partially ionized in solution.[1][2]

Predicted Fragmentation Analysis of this compound

Key Fragmentation Pathways

The primary fragmentation pathways for the [M-H]⁻ of this compound are expected to be driven by the loss of small, stable neutral molecules from the carboxylate group and potential interactions involving the ortho-positioned fluorine and trifluoromethyl groups.

-

Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.[4] This would result in a major fragment ion at m/z 163.

-

Loss of HF: The presence of a fluorine atom ortho to the trifluoromethyl group may facilitate the loss of hydrogen fluoride (HF), a neutral loss of 20 Da. This could occur from the deprotonated molecular ion or subsequent fragment ions.

-

Loss of Trifluoromethyl Radical: While less common in negative ion mode, the loss of the trifluoromethyl radical (•CF₃) could occur, though this is more characteristic of electron ionization.

-

Combined Losses: Sequential losses, such as the loss of CO₂ followed by HF, are also plausible fragmentation pathways.

Predicted Quantitative Data

The following table summarizes the predicted major ions in the negative ion ESI-MS/MS spectrum of this compound. The relative abundances are predictive and would need to be confirmed experimentally.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 207 | [C₈H₃F₄O₂]⁻ | - | [M-H]⁻ |

| 163 | [C₇H₃F₄]⁻ | CO₂ | Decarboxylation of the parent ion |

| 187 | [C₈H₂F₃O₂]⁻ | HF | Loss of hydrogen fluoride from the parent ion |

| 143 | [C₇H₂F₃]⁻ | CO₂, HF | Sequential loss of CO₂ and HF |

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade is illustrated in the following diagram:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Serially dilute the stock solution with 50:50 methanol:water to create working standards at appropriate concentrations (e.g., 1 µg/mL to 1 ng/mL).

-

Sample Extraction (from a biological matrix): For plasma or urine samples, a protein precipitation or solid-phase extraction (SPE) is recommended.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.

-

Solid-Phase Extraction: Utilize a polymeric reversed-phase SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample (pre-adjusted to an acidic pH). Wash with a low percentage of organic solvent (e.g., 5% methanol in water). Elute with methanol. Evaporate the eluent and reconstitute in the mobile phase.

-

Liquid Chromatography Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Capillary Voltage: -3.0 kV.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Collision Gas: Argon.

-

MS/MS Transitions:

-

Primary (Quantitative): 207 > 163

-

Secondary (Confirmatory): 207 > 187

-

-

Collision Energy: A ramp of collision energies (e.g., 10-30 eV) should be tested to optimize the abundance of the fragment ions.

Workflow Diagram

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using LC-MS/MS with electrospray ionization in the negative ion mode. While direct experimental data for this specific isomer is limited, a predictive fragmentation pathway centered around the loss of carbon dioxide provides a solid foundation for method development. The protocols and theoretical framework presented in this guide offer a comprehensive approach for the reliable identification and quantification of this compound, empowering researchers in their drug development endeavors.

References

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96–103. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

-

Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 955–965. [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Fluoro-2-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of 3-Fluoro-2-(trifluoromethyl)benzoic acid, a compound of significant interest in pharmaceutical and materials science research. The guide details the principles of IR spectroscopy, presents a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and offers a detailed interpretation of the resulting spectrum. Key vibrational modes, including the characteristic O-H and C=O stretches of the carboxylic acid dimer, as well as the unique C-F stretches from the fluoro and trifluoromethyl substituents, are assigned and discussed. This document serves as an essential reference for researchers, scientists, and drug development professionals for the structural elucidation and quality control of this and related fluorinated aromatic compounds.

Introduction

Overview of this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a fluorine atom, and a trifluoromethyl (CF₃) group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the molecule's electronic properties, acidity, and intermolecular interactions, which in turn dictate its chemical reactivity and biological activity. Accurate and reliable characterization of this molecule is paramount for its application.

The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique for identifying functional groups and elucidating the structure of molecules.[1] The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1] The resulting spectrum, a plot of light absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), serves as a unique molecular "fingerprint." For a compound like this compound, IR spectroscopy is particularly powerful for confirming the presence of the carboxylic acid moiety and the carbon-fluorine bonds.

Experimental Methodology

Materials and Instrumentation

The analysis was performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a modern, widely-used sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[2][3] The high refractive index of the ATR crystal (e.g., diamond) allows an IR beam to be totally internally reflected at the crystal surface.[2][3] This creates an evanescent wave that penetrates a short distance into the sample placed in direct contact with the crystal, allowing for the measurement of its IR absorption.[2]

Experimental Workflow: ATR-FTIR

The following diagram illustrates the standardized workflow for acquiring the IR spectrum of a solid sample.

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Protocol for Data Acquisition

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the empty crystal. This step is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

Sample Application: Place a small amount of crystalline this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[2][4]

-

Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final IR spectrum. Standard corrections (e.g., ATR and baseline correction) are applied.

-

Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is complex, but can be logically dissected by analyzing characteristic regions. The most prominent features arise from the carboxylic acid group, the aromatic ring, and the carbon-fluorine bonds.

The Carboxylic Acid Dimer

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound and highly characteristic effect on the IR spectrum, particularly on the O-H and C=O stretching vibrations.[5][6][7]

Caption: Hydrogen-bonded dimer of a generic carboxylic acid.

-

O-H Stretching Region (3300 - 2500 cm⁻¹): The most recognizable feature of a carboxylic acid is an extremely broad absorption band for the O-H stretch, centered around 3000 cm⁻¹.[5][7][8] This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure. This band often overlaps with the sharper C-H stretching absorptions.[5]

-

C=O Stretching Region (1760 - 1680 cm⁻¹): The carbonyl (C=O) stretch in a dimerized carboxylic acid appears as a very strong, sharp band typically between 1720 and 1680 cm⁻¹.[5][9] Conjugation with the aromatic ring and the electron-withdrawing effects of the F and CF₃ groups are expected to shift this absorption to the higher end of this range, likely near 1700-1720 cm⁻¹.

-

C-O Stretching and O-H Bending (1440 - 1210 cm⁻¹): Two other important vibrations are coupled in this region. A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretch, while an O-H in-plane bend appears between 1440-1395 cm⁻¹.[5] A broad O-H out-of-plane bend is also expected around 920 cm⁻¹.

Aromatic and Fluoroalkane Regions

-

Aromatic C-H Stretch (>3000 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weaker bands just above 3000 cm⁻¹.[10][11]

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The benzene ring itself gives rise to a series of characteristic skeletal vibrations due to C=C stretching. These typically appear as sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[11][12][13]

-

C-F Stretches (1350 - 1000 cm⁻¹): Vibrations involving carbon-fluorine bonds are known to produce some of the strongest absorptions in an IR spectrum due to the high polarity of the bond.[14]

-

Trifluoromethyl (CF₃) Group: The CF₃ group will exhibit strong, characteristic symmetric and asymmetric stretching bands in the 1350-1120 cm⁻¹ region.

-

Aryl-Fluorine (C-F) Bond: The C-F stretch from the fluorine atom directly attached to the aromatic ring is expected to produce a strong band in the 1270-1100 cm⁻¹ range.

-

Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound based on established correlation tables and data from similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~3080 | Weak to Medium | C-H Stretch | Aromatic Ring |

| ~1710 | Strong, Sharp | C=O Stretch (Dimer) | Carboxylic Acid |

| 1600 - 1450 | Medium, Sharp | C=C Stretch (In-ring) | Aromatic Ring |

| ~1420 | Medium | O-H Bend (In-plane) | Carboxylic Acid |

| 1350 - 1120 | Very Strong | C-F Stretches (Asymmetric & Symmetric) | Trifluoromethyl & Aryl-F |

| ~1300 | Strong | C-O Stretch | Carboxylic Acid |

| ~920 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid |

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic features are the exceptionally broad O-H stretch centered at ~3000 cm⁻¹ and the strong carbonyl absorption near 1710 cm⁻¹, both characteristic of a hydrogen-bonded carboxylic acid dimer. Furthermore, the presence of very strong and complex absorption bands in the 1350-1100 cm⁻¹ region unequivocally confirms the presence of both the trifluoromethyl group and the aryl-fluorine substituent. This guide provides the foundational knowledge for scientists to confidently use FTIR spectroscopy for the identification, quality assessment, and structural analysis of this important chemical entity.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved from [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Kwame Nkrumah University of Science and Technology. Retrieved from [Link]

-

Using the FT-IR: Solid & Liquid Samples. (2018, September 17). YouTube. Retrieved from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

Sources

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

theoretical synthesis pathway for 3-Fluoro-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Theoretical Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoic Acid

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to a carboxylic acid, imparts distinct electronic and lipophilic properties. These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of plausible theoretical synthetic pathways to this target molecule, grounded in established chemical principles and supported by literature precedents.

Strategic Considerations for Synthesis

The synthesis of this compound presents several challenges due to the specific arrangement of its functional groups. The key strategic considerations include:

-

Regiocontrol: The precise placement of the fluorine, trifluoromethyl, and carboxyl groups on the benzene ring is paramount.

-

Orthogonal Reactivity: The chosen reactions must be compatible with the existing functional groups on the molecule to avoid unwanted side reactions.

-

Availability of Starting Materials: The synthetic route should ideally commence from readily available and cost-effective starting materials.

This guide will explore two primary synthetic strategies: a linear synthesis starting from a substituted toluene and a convergent approach utilizing a pre-functionalized aniline.

Pathway 1: Linear Synthesis from 2-Bromo-6-fluorotoluene

This pathway is a robust, multi-step synthesis that begins with the commercially available starting material, 2-bromo-6-fluorotoluene. The strategy involves the introduction of the trifluoromethyl group, followed by the oxidation of the methyl group to the carboxylic acid.

Step 1: Trifluoromethylation of 2-Bromo-6-fluorotoluene

The introduction of the trifluoromethyl group can be achieved via a copper-catalyzed trifluoromethylation reaction using a suitable trifluoromethylating agent, such as methyl fluorosulfonyldifluoroacetate or similar reagents that can generate a trifluoromethyl radical or an equivalent species.

Protocol:

-

To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent such as DMF or NMP, add a copper(I) catalyst (e.g., CuI, 0.1 eq) and a trifluoromethylating agent (e.g., methyl fluorosulfonyldifluoroacetate, 1.5 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 2-fluoro-6-(trifluoromethyl)toluene, is purified by column chromatography.

Step 2: Oxidation of 2-Fluoro-6-(trifluoromethyl)toluene

The final step in this pathway is the oxidation of the methyl group of 2-fluoro-6-(trifluoromethyl)toluene to a carboxylic acid. This can be accomplished using a strong oxidizing agent such as potassium permanganate or chromic acid.

Protocol:

-

A mixture of 2-fluoro-6-(trifluoromethyl)toluene (1.0 eq) and potassium permanganate (3.0-4.0 eq) in a mixture of pyridine and water is heated to reflux for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the excess potassium permanganate is destroyed by the addition of a reducing agent (e.g., sodium bisulfite).

-

The mixture is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

The solid product, this compound, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Data Summary for Pathway 1:

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Trifluoromethylation | 2-Bromo-6-fluorotoluene, CuI, Methyl fluorosulfonyldifluoroacetate | 60-75% |

| 2 | Oxidation | 2-Fluoro-6-(trifluoromethyl)toluene, KMnO₄ | 70-85% |

Diagram of Pathway 1:

Caption: Linear synthesis of this compound.

Pathway 2: Convergent Synthesis from 2-Fluoro-6-nitroaniline

This pathway offers an alternative route starting from 2-fluoro-6-nitroaniline. This approach involves a Sandmeyer-type reaction to introduce the trifluoromethyl group, followed by the conversion of the nitro group to a carboxylic acid.

Step 1: Diazotization and Trifluoromethylation of 2-Fluoro-6-nitroaniline

The amino group of 2-fluoro-6-nitroaniline is first converted to a diazonium salt, which is then reacted with a trifluoromethyl source in the presence of a copper catalyst.

Protocol:

-

2-Fluoro-6-nitroaniline (1.0 eq) is dissolved in a mixture of a suitable acid (e.g., H₂SO₄) and water at 0-5 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a trifluoromethylating agent (e.g., trifluoromethanesulfonyl chloride) and a copper(I) salt are prepared in a suitable solvent.

-

The freshly prepared diazonium salt solution is added slowly to the trifluoromethylation mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-